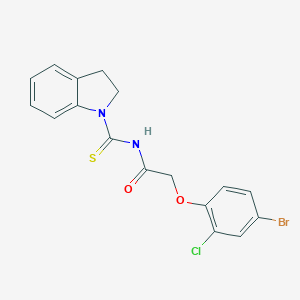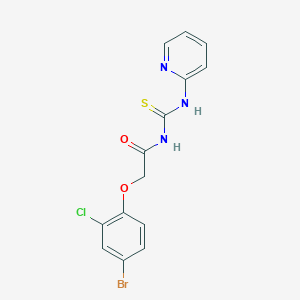![molecular formula C19H12BrClO2 B320423 2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320423.png)
2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl carboxylates This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl carboxylates, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and molecular targets can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate: Characterized by the presence of bromine and chlorine substituents.
2-Bromo-4-fluorophenyl biphenyl-4-carboxylate: Similar structure but with a fluorine substituent instead of chlorine.
2-Chloro-4-bromophenyl biphenyl-4-carboxylate: Similar structure but with the positions of bromine and chlorine reversed.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both bromine and chlorine atoms allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C19H12BrClO2 |
|---|---|
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
(2-bromo-4-chlorophenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C19H12BrClO2/c20-17-12-16(21)10-11-18(17)23-19(22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
Clé InChI |
OJFOSEVPIGWTNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)Cl)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromo-2-chlorophenoxy)-N-[(3-methoxyphenyl)carbamothioyl]acetamide](/img/structure/B320341.png)


![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B320346.png)
![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320349.png)
![N-[(4-methoxyphenoxy)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320350.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[({[(4-methoxyphenoxy)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B320353.png)
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320354.png)
![N-[ethyl(phenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B320358.png)
![N-[ethyl(phenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B320360.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea](/img/structure/B320362.png)
![2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide](/img/structure/B320363.png)
![N-cyclohexyl-4-[({[(4-ethylphenoxy)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B320364.png)
![4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320365.png)
